molecular formula C16H18N2O B8796500 2-(Benzyloxy)-5,6,7,8-tetrahydroquinolin-5-amine CAS No. 286381-93-9

2-(Benzyloxy)-5,6,7,8-tetrahydroquinolin-5-amine

Cat. No.: B8796500
CAS No.: 286381-93-9
M. Wt: 254.33 g/mol
InChI Key: KYPGUAIHLBHSMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzyloxy)-5,6,7,8-tetrahydroquinolin-5-amine is a useful research compound. Its molecular formula is C16H18N2O and its molecular weight is 254.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

286381-93-9

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

2-phenylmethoxy-5,6,7,8-tetrahydroquinolin-5-amine

InChI

InChI=1S/C16H18N2O/c17-14-7-4-8-15-13(14)9-10-16(18-15)19-11-12-5-2-1-3-6-12/h1-3,5-6,9-10,14H,4,7-8,11,17H2

InChI Key

KYPGUAIHLBHSMY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)N=C(C=C2)OCC3=CC=CC=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of O-benzyl-N-(2-benzyloxy-5,6,7,8-tetrahydro-quinolin-5-yl)-hydroxylamine (51.0 g, 142 mmoL) dissolved in dry THF (65 mL) was cooled in ice-water bath under nitrogen. Borane (1.0 M in THF, 427 mL) was added dropwise in 30 min via an addition funnel. The reaction was allowed to warm up to room temperature and stirred for overnight. The mixture was then heated to reflux. After 2 h, the heating was stopped and the reaction was allowed to cool to room temperature. Water (120 mL) was added dropwise via an addition funnel. The mixture was then concentrated, and 20% aqueous sodium hydroxide (200 mL) was added. The resulting mixture was heated to reflux for 2 h. The reaction was allowed to cool to room temperature, and extracted with methylene chloride (×3). The combined methylene chloride extract was dried, filtered and concentrated. Purification by column chromatography on silica gel with 20% methanol/1% ammonium hydroxide/methylene chloride provided the desired product (32.0 g, 89%) as colorless oil.
Name
O-benzyl-N-(2-benzyloxy-5,6,7,8-tetrahydro-quinolin-5-yl)-hydroxylamine
Quantity
51 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
427 mL
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
89%

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